molecular formula C7H12O3 B2885416 (R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone CAS No. 61821-86-1

(R)-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone

Cat. No.: B2885416
CAS No.: 61821-86-1
M. Wt: 144.17
InChI Key: VNEBKVJPKDAIIM-ZCFIWIBFSA-N
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Description

®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is an organic compound with the molecular formula C7H12O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is known for its unique structure, which includes a dioxolane ring—a five-membered ring containing two oxygen atoms. The presence of the dioxolane ring imparts specific chemical properties to the compound, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to further reactions to introduce the ethanone group. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems helps in maintaining consistency and efficiency in the production process.

Types of Reactions:

    Oxidation: ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone involves its interaction with specific molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ®-2,2-dimethyl-4-acetyl-1,3-dioxolane
  • (2R)-(+)-1,2-O-isopropylidene-3-butanone
  • (4R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)-methyl-keton

Uniqueness: ®-1-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is unique due to its specific chiral configuration and the presence of the dioxolane ring. This structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)6-4-9-7(2,3)10-6/h6H,4H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEBKVJPKDAIIM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1COC(O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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